molecular formula C17H19F3N4O2 B2412484 2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034295-01-5

2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2412484
CAS No.: 2034295-01-5
M. Wt: 368.36
InChI Key: HIWOIANVDASXEJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration.

Mode of Action

The trifluoromethyl group in the compound is often used as a bioisostere to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the compound may interact with its target by fitting into the active site and modulating the activity of the target protein.

Biochemical Pathways

Given that similar compounds have been found to inhibit c-met kinase , it can be inferred that this compound may affect pathways related to cell growth and survival, as c-Met kinase is involved in these processes.

Pharmacokinetics

The trifluoromethyl group in the compound is known to influence the pharmacokinetic properties of drugs . It can be used to adjust the steric and electronic properties of a lead compound, potentially affecting its absorption and distribution. It can also protect a reactive methyl group from metabolic oxidation, potentially influencing the compound’s metabolism and excretion .

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound may also have potential anti-tumor effects.

Biological Activity

The compound 2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F3N5O2C_{20}H_{22}F_3N_5O_2, with a molecular weight of approximately 421.43 g/mol. The structure includes a methoxyphenyl group and a trifluoromethyl-substituted triazolo-pyridine moiety, which are crucial for its biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant anticancer , antimicrobial , and anti-inflammatory properties. Below is a summary of its biological activities based on various research findings.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. For instance, in HT-29 colorectal cancer cells, it activates the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl-2), leading to increased caspase activity and cell death .
    Concentration (µM)Apoptosis Induction (%)
    6.5830
    8.1850
    11.1070
  • Case Studies : In a study involving various concentrations of the compound, significant cell membrane injury was observed, indicating early apoptosis at higher concentrations .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against several bacterial strains. In vitro studies have revealed that it possesses effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. It was observed to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves several steps including the formation of the triazolo-pyridine core followed by acetamide coupling . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds.
  • In Vivo Studies : Preliminary in vivo studies suggest that the compound may exhibit favorable pharmacokinetics and bioavailability profiles, making it a candidate for further development .
  • Docking Studies : Molecular docking simulations indicate that the compound binds effectively to specific targets associated with cancer proliferation pathways, suggesting a mechanism for its anticancer activity .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-26-13-5-3-2-4-11(13)8-16(25)21-10-15-23-22-14-9-12(17(18,19)20)6-7-24(14)15/h2-5,12H,6-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWOIANVDASXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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